molecular formula C8H6O3 B029381 Benzoylformic acid CAS No. 611-73-4

Benzoylformic acid

Cat. No. B029381
CAS RN: 611-73-4
M. Wt: 150.13 g/mol
InChI Key: FAQJJMHZNSSFSM-UHFFFAOYSA-N
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Patent
US04013680

Procedure details

A solution of sodium nitrite (35g; 0.5 mole) in water (100 ml.) was added steadily over 95 minutes to a stirred mixture of acetophenone (24.0g; 0.2 mole) in 6N-hydrochloric acid (200 ml.) at 65°. 1.3M Trisodium phosphate (165 ml.) was then added over ca. 3 minutes to raise the pH of the mixture to 1.8. Simultaneously, addition of a second solution of sodium nitrite (28g; 0.4 mole) in water (70 ml.) was commenced, which took 75 minutes to complete. The pH of the mixture was kept below pH 3.5 during the nitrite addition by addition of hydrochloric acid as required, then was lowered to pH 2. Urea (2g) in water (10 ml.) was then added to decompose any excess of nitrite. The mixture was cooled to 20°, and extracted at pH 4.2 with chloroform (2 × 100 ml.) to give a mixture of unreacted acetophenone and benzoic acid (3.8 g; 16%). The aqueous layer was further acidified with 10N hydrochloric acid (50 ml.) and extracted with ethyl acetate (5 × 100 ml.). The combined water-washed extracts were evaporated to dryness and the residual oil (30g.) was crystallised from carbon tetrachloride (25 ml.) to give phenylglyoxylic acid as almost colourless prisms (9.2g; 31%) m.p. 63.5°-65.5°. Dilution of the mother liquors with increasing quantities of light petroleum (b.p. 40°-60°) gave further crops of phenylglyoxylic acid [8.7g (29%) m.p. 60°-64°, and 1.6g (5%)].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mol
Type
reactant
Reaction Step Three
Quantity
24 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
165 mL
Type
reactant
Reaction Step Four
Quantity
0.4 mol
Type
reactant
Reaction Step Five
Name
Quantity
70 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].C([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=O)C.Cl.P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].N([O-])=O.N[C:27](N)=[O:28].[C:30]([OH:38])(=[O:37])C1C=CC=CC=1>O>[C:8]1([C:27](=[O:28])[C:30]([OH:38])=[O:37])[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:0.1,4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
3.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.5 mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
24 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
165 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Five
Name
Quantity
0.4 mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to raise the pH of the mixture to 1.8
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 20°
EXTRACTION
Type
EXTRACTION
Details
extracted at pH 4.2 with chloroform (2 × 100 ml.)
CUSTOM
Type
CUSTOM
Details
to give
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (5 × 100 ml.)
WASH
Type
WASH
Details
The combined water-washed extracts
CUSTOM
Type
CUSTOM
Details
were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residual oil (30g.) was crystallised from carbon tetrachloride (25 ml.)

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.